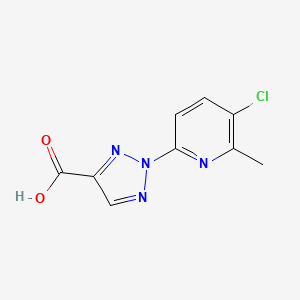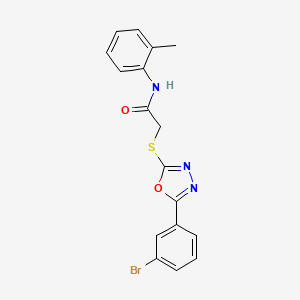
3-(4-Methoxy-3-(piperidin-1-ylsulfonyl)phenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Methoxy-3-(piperidin-1-ylsulfonyl)phenyl)propanoic acid is an organic compound that belongs to the class of phenylpropanoic acids. This compound is characterized by the presence of a methoxy group, a piperidinylsulfonyl group, and a propanoic acid moiety attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxy-3-(piperidin-1-ylsulfonyl)phenyl)propanoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Phenyl Ring Substituents: The phenyl ring is first substituted with a methoxy group and a piperidinylsulfonyl group. This can be achieved through electrophilic aromatic substitution reactions.
Attachment of the Propanoic Acid Moiety: The propanoic acid group is then introduced through a Friedel-Crafts acylation reaction, where the phenyl ring reacts with a propanoic acid derivative in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Methoxy-3-(piperidin-1-ylsulfonyl)phenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The piperidinyl group can be substituted with other amines or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 3-(4-Hydroxy-3-(piperidin-1-ylsulfonyl)phenyl)propanoic acid.
Reduction: Formation of 3-(4-Methoxy-3-(piperidin-1-ylthio)phenyl)propanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(4-Methoxy-3-(piperidin-1-ylsulfonyl)phenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-(4-Methoxy-3-(piperidin-1-ylsulfonyl)phenyl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biochemical pathways. The piperidinylsulfonyl group is particularly important for its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-Methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl)propanoic acid
- 3-(4-Methoxy-3-(morpholin-1-ylsulfonyl)phenyl)propanoic acid
- 3-(4-Methoxy-3-(piperazin-1-ylsulfonyl)phenyl)propanoic acid
Uniqueness
3-(4-Methoxy-3-(piperidin-1-ylsulfonyl)phenyl)propanoic acid is unique due to the presence of the piperidinylsulfonyl group, which imparts specific chemical and biological properties. This group enhances the compound’s stability, solubility, and binding affinity, making it a valuable compound in various research applications.
Propiedades
Fórmula molecular |
C15H21NO5S |
|---|---|
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
3-(4-methoxy-3-piperidin-1-ylsulfonylphenyl)propanoic acid |
InChI |
InChI=1S/C15H21NO5S/c1-21-13-7-5-12(6-8-15(17)18)11-14(13)22(19,20)16-9-3-2-4-10-16/h5,7,11H,2-4,6,8-10H2,1H3,(H,17,18) |
Clave InChI |
KLENZCXJANPISE-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)CCC(=O)O)S(=O)(=O)N2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-2-(Benzo[D][1,3]dioxol-5-YL)-4-(tert-butoxy)-4-oxobutanoic acid](/img/structure/B15054557.png)
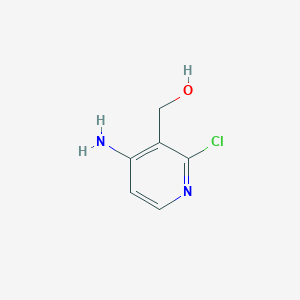
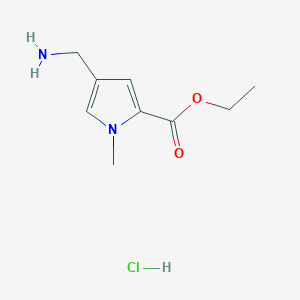
![2-Chloro-4-(3-chlorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B15054576.png)
![7-Bromo-2,3-dimethylfuro[3,2-c]pyridin-4(5H)-one](/img/structure/B15054582.png)

![3-Methyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B15054595.png)
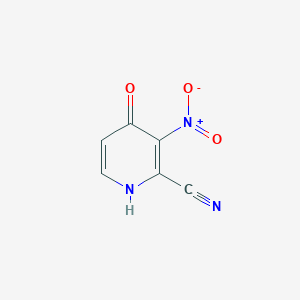

![(5-Methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)boronic acid](/img/structure/B15054616.png)

![6-Chloro-3-(3-chloro-4-ethoxyphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B15054641.png)
